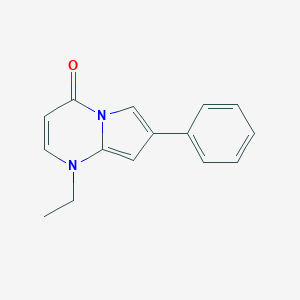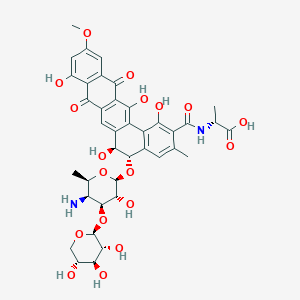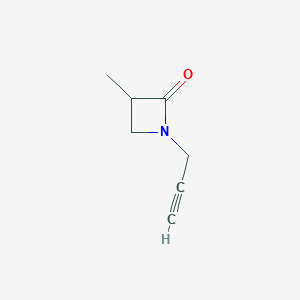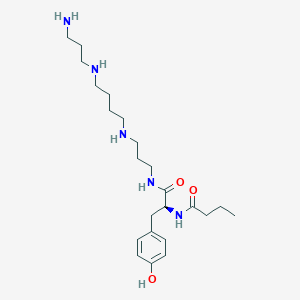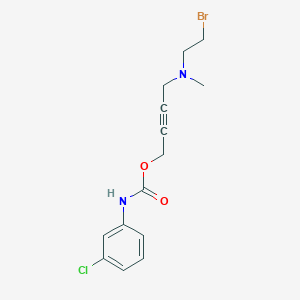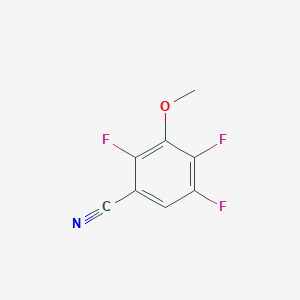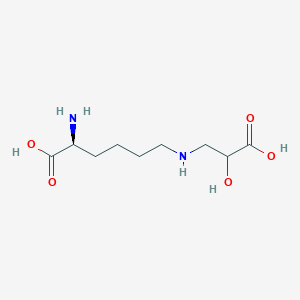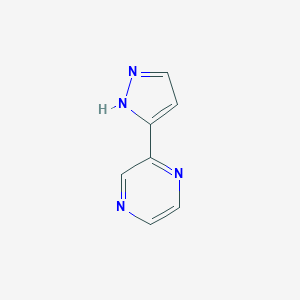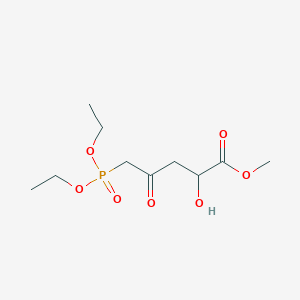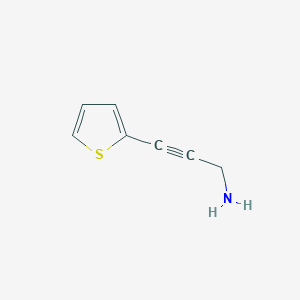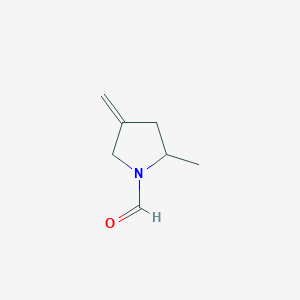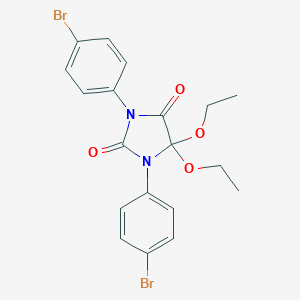
1,3-Bis(4-bromophenyl)-5,5-diethoxyimidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(4-bromophenyl)-5,5-diethoxyimidazolidine-2,4-dione, commonly known as BBI, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BBI is a member of the imidazolidine-2,4-dione family, which has been extensively studied for their biological and pharmacological properties. In
作用機序
The mechanism of action of BBI is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of prostaglandins and leukotrienes. BBI has also been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways.
生化学的および生理学的効果
BBI has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that BBI can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. BBI has also been shown to have antiviral activity against herpes simplex virus type 1 and 2. In addition, BBI has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One advantage of BBI is its relatively simple synthesis method, which makes it readily available for laboratory experiments. BBI is also stable under normal laboratory conditions, making it easy to handle and store. However, one limitation of BBI is its low solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of BBI is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for research on BBI. One area of interest is the development of BBI-based drugs for the treatment of cancer and viral infections. Another area of research is the use of BBI as a fluorescent probe for imaging and detecting biological molecules. Further studies are also needed to fully understand the mechanism of action of BBI and its potential applications in other scientific research fields.
Conclusion
In conclusion, 1,3-Bis(4-bromophenyl)-5,5-diethoxyimidazolidine-2,4-dione, or BBI, is a promising chemical compound that has potential applications in various scientific research fields. The synthesis method of BBI is relatively simple, and it has been shown to have antitumor, antiviral, and anti-inflammatory properties. However, further research is needed to fully understand the mechanism of action of BBI and its potential applications in drug development and other scientific research areas.
合成法
The synthesis of BBI is a multi-step process that involves the reaction between 4-bromobenzaldehyde and ethyl glycinate hydrochloride to form 1,3-bis(4-bromophenyl)-5-ethoxyimidazolidine-2,4-dione. This intermediate product is then reacted with sodium ethoxide and diethyl sulfate to form the final product, BBI. The yield of BBI is typically around 50%, and the purity can be increased through recrystallization.
科学的研究の応用
BBI has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. BBI has been shown to have antitumor, antiviral, and anti-inflammatory properties, making it a promising candidate for drug development. BBI has also been studied for its potential use as a fluorescent probe for imaging and detecting biological molecules.
特性
CAS番号 |
113567-53-6 |
|---|---|
製品名 |
1,3-Bis(4-bromophenyl)-5,5-diethoxyimidazolidine-2,4-dione |
分子式 |
C19H18Br2N2O4 |
分子量 |
498.2 g/mol |
IUPAC名 |
1,3-bis(4-bromophenyl)-5,5-diethoxyimidazolidine-2,4-dione |
InChI |
InChI=1S/C19H18Br2N2O4/c1-3-26-19(27-4-2)17(24)22(15-9-5-13(20)6-10-15)18(25)23(19)16-11-7-14(21)8-12-16/h5-12H,3-4H2,1-2H3 |
InChIキー |
DDPQCTMIWNZXHV-UHFFFAOYSA-N |
SMILES |
CCOC1(C(=O)N(C(=O)N1C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)OCC |
正規SMILES |
CCOC1(C(=O)N(C(=O)N1C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one](/img/structure/B39262.png)
![3a,4-dihydro-2H-furo[3,2-b]pyrrol-5(3H)-one](/img/structure/B39265.png)
